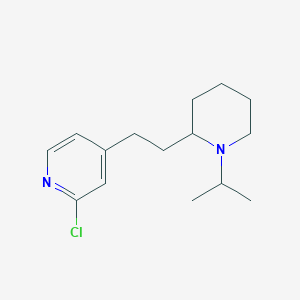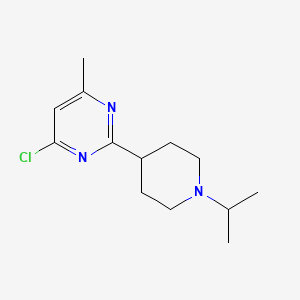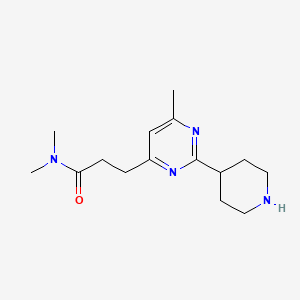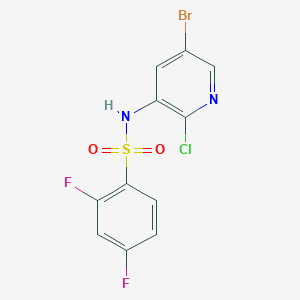
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has bromine, chlorine, and fluorine atoms attached to the ring, which can significantly affect the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions .Applications De Recherche Scientifique
Photophysicochemical Properties and Applications
Synthesis and Characterization for Photocatalytic Applications : A derivative of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide was synthesized and characterized for its photophysicochemical properties. The zinc(II) phthalocyanine compound demonstrated suitable and sufficient photosensitizing abilities, particularly for photocatalytic applications (Öncül et al., 2021).
Potential in Photodynamic Therapy : Another study synthesized similar compounds, focusing on their photophysical and photochemical properties. The research indicated that zinc(II) phthalocyanine derivatives could be potential photosensitizer candidates in photodynamic therapy, an alternative therapy in cancer treatment, due to their good solubility, fluorescence, and photostability (Öncül et al., 2022).
Synthesis and Characterization for Drug Development
Synthesis for Targeting HIV Infection Prevention : Research focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, including a derivative of this compound, were studied for their potential as small molecular antagonists in the prevention of human HIV-1 infection (De-ju, 2015).
Applications in Analytical Chemistry : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been utilized as an oxidizing titrant in analytical chemistry. Its synthesis, composition, and structure were reported, along with its applications in direct titrations of various substances (Gowda et al., 1983).
Potential in Treatment and Biological Applications
Use in Cancer Treatment : A study synthesized and characterized new zinc phthalocyanine compounds with benzenesulfonamide derivatives. The findings suggested that these compounds have remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy, owing to their excellent photophysical properties (Pişkin et al., 2020).
Synthesis and Characterization of Bifunctional Ligands : The synthesis of bifunctional oligo-α-aminopyridine ligands, including derivatives of this compound, was presented. These compounds and their metal complexes were characterized, showing potential applications in various fields, including biological activities (Hasan et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF2N2O2S/c12-6-3-9(11(13)16-5-6)17-20(18,19)10-2-1-7(14)4-8(10)15/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPVGXNNKFGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


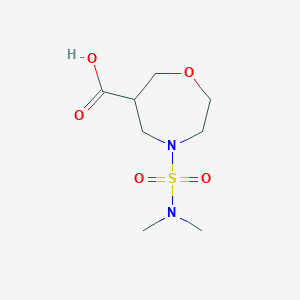

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)


![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)
![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)
